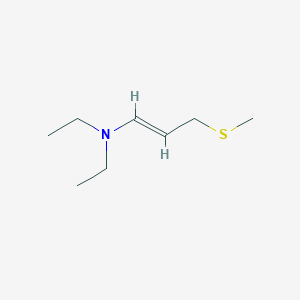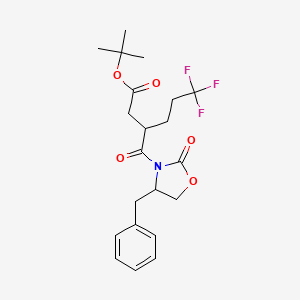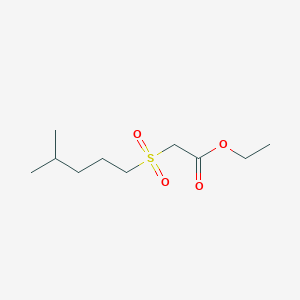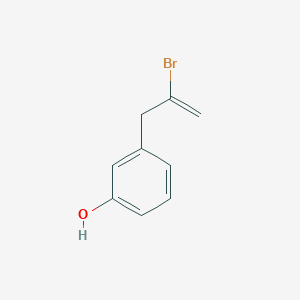![molecular formula C19H22BrN3O2 B12637194 2-[1-(2-Amino-6-bromophenyl)-4-benzylpiperazin-2-yl]acetic acid](/img/structure/B12637194.png)
2-[1-(2-Amino-6-bromophenyl)-4-benzylpiperazin-2-yl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[1-(2-Amino-6-bromophenyl)-4-benzylpiperazin-2-yl]acetic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperazine ring substituted with an amino-bromophenyl group and a benzyl group, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2-Amino-6-bromophenyl)-4-benzylpiperazin-2-yl]acetic acid typically involves multiple steps, starting with the preparation of the piperazine ring. One common method involves the reaction of 2-amino-6-bromobenzene with benzyl chloride in the presence of a base to form the benzylpiperazine intermediate. This intermediate is then reacted with chloroacetic acid under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
化学反応の分析
Types of Reactions
2-[1-(2-Amino-6-bromophenyl)-4-benzylpiperazin-2-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromine atom can be reduced to form the corresponding hydrogen derivative.
Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce hydrogenated compounds.
科学的研究の応用
2-[1-(2-Amino-6-bromophenyl)-4-benzylpiperazin-2-yl]acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals
作用機序
The mechanism of action of 2-[1-(2-Amino-6-bromophenyl)-4-benzylpiperazin-2-yl]acetic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
類似化合物との比較
Similar Compounds
4-Bromophenylacetic acid: Shares the bromophenyl group but lacks the piperazine ring.
2-Bromophenylacetic acid: Similar structure but without the benzylpiperazine moiety.
Benzylpiperazine derivatives: Compounds with similar piperazine rings but different substituents.
Uniqueness
2-[1-(2-Amino-6-bromophenyl)-4-benzylpiperazin-2-yl]acetic acid is unique due to its combination of a piperazine ring, an amino-bromophenyl group, and a benzyl group. This unique structure allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities .
特性
分子式 |
C19H22BrN3O2 |
|---|---|
分子量 |
404.3 g/mol |
IUPAC名 |
2-[1-(2-amino-6-bromophenyl)-4-benzylpiperazin-2-yl]acetic acid |
InChI |
InChI=1S/C19H22BrN3O2/c20-16-7-4-8-17(21)19(16)23-10-9-22(13-15(23)11-18(24)25)12-14-5-2-1-3-6-14/h1-8,15H,9-13,21H2,(H,24,25) |
InChIキー |
FIWGWQYYNSDHRN-UHFFFAOYSA-N |
正規SMILES |
C1CN(C(CN1CC2=CC=CC=C2)CC(=O)O)C3=C(C=CC=C3Br)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Methanesulfonamide, N-[4-(1-aminocyclopropyl)-2-methoxyphenyl]-](/img/structure/B12637146.png)
![(2R)-4-[(2,4-Dimethoxyphenyl)methyl]-2-(4-nitrophenyl)morpholine](/img/structure/B12637147.png)




![(3'aR,8'bS)-2'-[2-(3,4-dimethoxyphenyl)ethyl]-5-fluorospiro[1H-indole-3,4'-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1',2,3'-trione](/img/structure/B12637186.png)
![(11S,12R,16S)-14-(4-methoxyphenyl)-13,15-dioxo-N-[3-(trifluoromethyl)phenyl]-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carboxamide](/img/structure/B12637195.png)
![tert-butyl N-[2-(5-tert-butyl-1,3,4-thiadiazol-2-yl)ethyl]carbamate](/img/structure/B12637198.png)
